1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
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Overview
Description
1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is a boron-containing compound with significant potential in various fields of scientific research. Its unique structure, which includes a trifluoromethyl group and a boron atom within a heterocyclic framework, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves several steps:
Formation of the Boron-Containing Ring: The initial step often involves the formation of the boron-containing heterocycle.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using various trifluoromethylation reagents.
Functionalization of the Carboxylic Acid Group: The carboxylic acid group can be introduced through standard organic synthesis techniques, such as oxidation of an aldehyde or alcohol precursor.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other boron-containing heterocycles and trifluoromethylated aromatic compounds. Compared to these, 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is unique due to its combination of a boron atom and a trifluoromethyl group within the same molecule . This dual functionality provides it with distinct chemical and biological properties that are not observed in other similar compounds.
Similar Compounds
Boronic Acids: Commonly used in Suzuki-Miyaura coupling reactions.
Trifluoromethylated Aromatics: Widely used in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H6BF3O4 |
---|---|
Molecular Weight |
245.95 g/mol |
IUPAC Name |
1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborole-6-carboxylic acid |
InChI |
InChI=1S/C9H6BF3O4/c11-9(12,13)6-1-4(8(14)15)2-7-5(6)3-17-10(7)16/h1-2,16H,3H2,(H,14,15) |
InChI Key |
IJBFCJIIWBYEHT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)C(F)(F)F)C(=O)O)O |
Origin of Product |
United States |
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